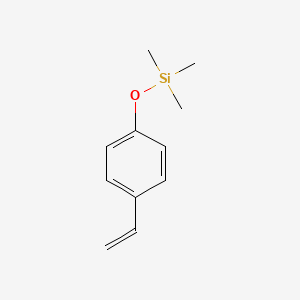
Silane, (4-ethenylphenoxy)trimethyl-
Vue d'ensemble
Description
Silane, (4-ethenylphenoxy)trimethyl- is a chemical compound with the molecular formula C11H18OSi and a molecular weight of 194.3455 g/mol. It is also known by other names such as 4-Ethylphenol, TMS. This compound is characterized by the presence of a silane group attached to a phenoxy group with an ethenyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-ethenylphenoxy)trimethyl- typically involves the reaction of 4-ethenylphenol with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
4-Ethenylphenol+Trimethylchlorosilane→Silane, (4-ethenylphenoxy)trimethyl-+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of Silane, (4-ethenylphenoxy)trimethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (4-ethenylphenoxy)trimethyl- undergoes various chemical reactions, including:
Reduction: Silanes are often used as reducing agents.
Hydrosilylation: This compound can participate in hydrosilylation reactions with ketones to form chiral secondary alcohols.
Substitution: Electrophilic substitution reactions involving the ethenyl group can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Reduction: Common reagents include hydrosilanes and catalysts such as silver or boron-based catalysts.
Hydrosilylation: Catalysts such as chiral oxazaborolidinium ions or boron-based catalysts are used.
Substitution: Strong electrophiles and Lewis acids are typically employed.
Major Products Formed
Reduction: Alcohols
Hydrosilylation: Chiral secondary alcohols
Substitution: Substituted silanes
Applications De Recherche Scientifique
Silane, (4-ethenylphenoxy)trimethyl- has several applications in scientific research:
Protecting Group in Silicon Synthesis: It is used as an acid-labile protecting group for silicon in synthesis.
Polymerization and Chemical Vapor Deposition: It is employed in gas-phase polymerization processes induced by laser irradiation, leading to the formation of solid organosilicon polymers.
Electrolyte Solvents for Lithium-ion Batteries: Novel silane compounds, including this one, are used as non-aqueous electrolyte solvents in lithium-ion batteries.
Surface Modification of Inorganic Particles: It is used as a silane coupling agent to graft onto the surfaces of inorganic oxide particles, significant in the production of pigments and advanced technologies.
Mécanisme D'action
The mechanism of action of Silane, (4-ethenylphenoxy)trimethyl- involves its ability to act as a reducing agent and participate in hydrosilylation reactions. The silane group can donate hydride ions, facilitating the reduction of various functional groups . In hydrosilylation, the silane group adds across the double bond of ketones or alkenes, forming new carbon-silicon bonds . The molecular targets and pathways involved include the activation of carbonyl groups and the stabilization of intermediate silyl cations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilylphenol
- Trimethylsilylvinyl
- Trimethylsilylpropyl
Uniqueness
Silane, (4-ethenylphenoxy)trimethyl- is unique due to its ethenyl substituent, which allows it to participate in electrophilic substitution reactions more readily than other silanes . Additionally, its ability to act as both a reducing agent and a hydrosilylation reagent makes it versatile in synthetic applications .
Propriétés
IUPAC Name |
(4-ethenylphenoxy)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OSi/c1-5-10-6-8-11(9-7-10)12-13(2,3)4/h5-9H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSNAIPTFXTNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74508-34-2 | |
| Details | Compound: Benzene, 1-ethenyl-4-[(trimethylsilyl)oxy]-, homopolymer | |
| Record name | Benzene, 1-ethenyl-4-[(trimethylsilyl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74508-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30463326 | |
| Record name | Silane, (4-ethenylphenoxy)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58555-66-1 | |
| Record name | Silane, (4-ethenylphenoxy)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





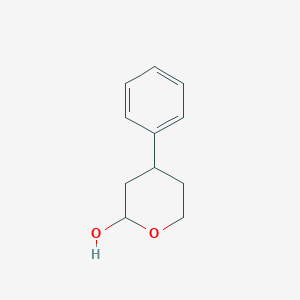
![1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone](/img/new.no-structure.jpg)
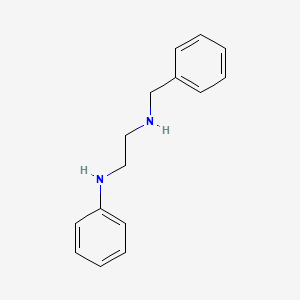
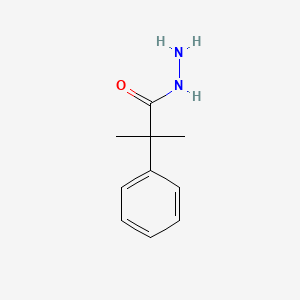
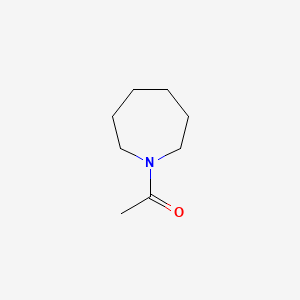
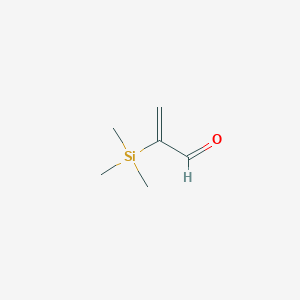

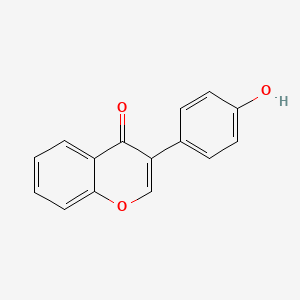

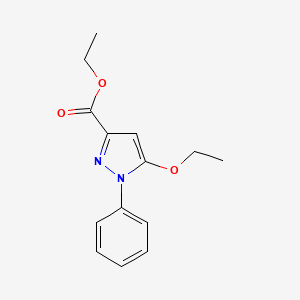
![2-[Bis(2-aminoethyl)amino]ethanol](/img/structure/B3054096.png)
